molecular formula C13H19N3 B8768758 1-(2-Benzylidenaminoethyl)piperazine

1-(2-Benzylidenaminoethyl)piperazine

Cat. No. B8768758
M. Wt: 217.31 g/mol
InChI Key: QFYFBDXZTPGLIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Benzylidenaminoethyl)piperazine is a useful research compound. Its molecular formula is C13H19N3 and its molecular weight is 217.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Benzylidenaminoethyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Benzylidenaminoethyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H19N3

Molecular Weight

217.31 g/mol

IUPAC Name

1-phenyl-N-(2-piperazin-1-ylethyl)methanimine

InChI

InChI=1S/C13H19N3/c1-2-4-13(5-3-1)12-15-8-11-16-9-6-14-7-10-16/h1-5,12,14H,6-11H2

InChI Key

QFYFBDXZTPGLIB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCN=CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-(2-Aminoethyl)piperazine (24.4 g) and benzaldehyde (26.9 ml) were dissolved in toluene (250 ml), and a Dean-Stark device was attached thereto, and the mixture was heated under reflux for 3 hours. After cooled to room temperature, a part (10 ml) of the reaction mixture was removed and concentrated to give N-[2-(benzylidene)aminoethyl]piperazine (1.4 g). Di (t-butyl) dicarbonate (45 g) was added to the remainder (about 240 ml) of the reaction mixture, and the mixture was stirred overnight at room temperature. 1 N aqueous potassium hydrogen sulfate (220 ml) was added thereto, and the mixture was vigorously stirred for 5 hours at room temperature, and the aqueous layer was partitioned by adding diethyl ether. The aqueous layer was basified by adding sodium hydroxide (solid), and the organic layer was partitioned by adding chloroform, washed with water, dried, and evaporated to give the title compound (14.9 g).
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
26.9 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

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